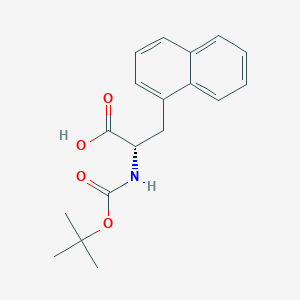

Boc-3-(1-naphthyl)-L-alanine

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-naphthalen-1-ylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO4/c1-18(2,3)23-17(22)19-15(16(20)21)11-13-9-6-8-12-7-4-5-10-14(12)13/h4-10,15H,11H2,1-3H3,(H,19,22)(H,20,21)/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHHIGWRTNILXLL-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=CC2=CC=CC=C21)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC2=CC=CC=C21)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70427407 | |

| Record name | Boc-3-(1-naphthyl)-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70427407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55447-00-2 | |

| Record name | Boc-3-(1-naphthyl)-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70427407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Applications of Boc-3-(1-naphthyl)-L-alanine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties, experimental applications, and synthetic methodologies related to Boc-3-(1-naphthyl)-L-alanine. This valuable amino acid derivative serves as a critical building block in peptide synthesis and is instrumental in the development of novel therapeutics, particularly in the fields of oncology and neurology.[1][2]

Core Chemical Properties

This compound, systematically known as (S)-2-((tert-butoxycarbonyl)amino)-3-(naphthalen-1-yl)propanoic acid, is a synthetic amino acid derivative. The presence of the tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino group enhances its stability and solubility in organic solvents, making it highly suitable for solid-phase peptide synthesis (SPPS).[1][2] The naphthyl group introduces a bulky, hydrophobic side chain, which can be pivotal for modulating the pharmacological properties of peptides.[2]

Quantitative Data Summary

| Property | Value | Reference |

| CAS Number | 55447-00-2 | [2] |

| Molecular Formula | C₁₈H₂₁NO₄ | [2] |

| Molecular Weight | 315.36 g/mol | [3] |

| Appearance | White to off-white powder | [2] |

| Purity | ≥ 99% (HPLC) | [2] |

| Melting Point | 142 - 144 °C (for D-enantiomer) | [4] |

| Solubility | Soluble in DMSO, Chloroform | [5] |

| Storage Temperature | 0-8 °C | [2] |

Note: The melting point is reported for the D-enantiomer; the value for the L-enantiomer is expected to be similar but may not be identical.

Experimental Protocols

General Synthesis of N-Boc-Protected Amino Acids

The synthesis of this compound follows the general principle of protecting the amino group of the parent amino acid, 3-(1-naphthyl)-L-alanine. A common method involves the use of di-tert-butyl dicarbonate (Boc)₂O in the presence of a base.

Materials:

-

3-(1-naphthyl)-L-alanine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Sodium hydroxide (NaOH) or Triethylamine (TEA)

-

Dioxane or Tetrahydrofuran (THF)

-

Water

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Potassium hydrogen sulfate solution

-

Pentane or Hexane

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

Suspend 3-(1-naphthyl)-L-alanine in a mixture of water and an organic solvent like dioxane or THF.

-

Cool the mixture in an ice bath.

-

Add a base such as sodium hydroxide or triethylamine to the suspension.

-

Add di-tert-butyl dicarbonate, either neat or dissolved in a small amount of the organic solvent.

-

Stir the reaction mixture vigorously at a low temperature for about 30 minutes, then allow it to warm to room temperature and continue stirring overnight.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the reaction is complete, perform an aqueous work-up. This typically involves extracting the reaction mixture with a water-immiscible organic solvent like ethyl acetate.

-

Wash the organic layer with a mild acidic solution (e.g., potassium hydrogen sulfate) to remove any unreacted starting amine and then with a saturated sodium bicarbonate solution.

-

Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

-

Filter off the drying agent and remove the solvent under reduced pressure to yield the crude product.

-

The crude this compound can be further purified by recrystallization, typically from a solvent system like ethyl acetate/hexane.

Solid-Phase Peptide Synthesis (SPPS) using this compound

This compound is a key reagent in Boc-chemistry based solid-phase peptide synthesis.[1] The following is a generalized protocol for a single coupling cycle.

Materials:

-

Swollen peptide-resin with a free amino group

-

This compound

-

Coupling agent (e.g., HBTU, HOBt)

-

Diisopropylethylamine (DIEA)

-

N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

-

50% Trifluoroacetic acid (TFA) in DCM for deprotection

-

Neutralization solution (e.g., 5% DIEA in DCM)

Procedure:

-

Deprotection: The N-terminal Boc group of the resin-bound peptide is removed by treating the resin with a solution of 50% TFA in DCM.[1] This is typically done for 15-30 minutes.[1]

-

Washing: The resin is then washed thoroughly with DCM and/or DMF to remove residual TFA and the cleaved Boc group.

-

Neutralization: The resulting ammonium salt on the resin is neutralized to the free amine using a solution of a hindered base, such as 5% DIEA in DCM.[6]

-

Washing: The resin is washed again with DCM and/or DMF to remove the excess base and its salt.

-

Coupling: this compound (2-4 equivalents) is pre-activated with a coupling agent like HBTU in the presence of DIEA in DMF.[1] This activated amino acid solution is then added to the neutralized peptide-resin.[1] The coupling reaction is allowed to proceed for 1-2 hours with agitation.[1]

-

Washing: Finally, the resin is washed extensively with DMF and DCM to remove any unreacted reagents and byproducts, yielding the peptide elongated by one residue.

This cycle is repeated until the desired peptide sequence is assembled.

Boc Group Deprotection in Solution Phase

For solution-phase synthesis or final deprotection, the Boc group can be removed under acidic conditions.

Materials:

-

Boc-protected peptide

-

Trifluoroacetic acid (TFA) or 4M HCl in Dioxane

-

Dichloromethane (DCM) or Dioxane

-

Cold diethyl ether

Procedure using TFA:

-

Dissolve the Boc-protected compound in DCM.

-

Add an equal volume of TFA to the solution.

-

Stir the reaction at room temperature for 1-2 hours.

-

Remove the solvent and excess TFA in vacuo.

-

The deprotected amine salt can be used as is or further purified.

Procedure using HCl in Dioxane:

-

Dissolve the Boc-protected peptide in a minimal amount of anhydrous dioxane.

-

Add 4M HCl in dioxane to the solution.

-

Stir the mixture at room temperature for approximately 30 minutes.[7]

-

Remove the solvent under reduced pressure.

-

Triturate the residue with cold diethyl ether to precipitate the hydrochloride salt of the deprotected peptide.[7]

-

Collect the precipitate by filtration and dry under vacuum.[7]

Visualizations

Boc Solid-Phase Peptide Synthesis (SPPS) Cycle

Caption: Workflow for a single cycle in Boc solid-phase peptide synthesis.

General Workflow for Boc Protection of an Amino Acid

Caption: A logical workflow for the synthesis of a Boc-protected amino acid.

Applications in Research and Drug Development

This compound is a versatile tool in medicinal chemistry and drug discovery. The incorporation of the bulky and hydrophobic naphthylalanine residue into peptide sequences can significantly influence their secondary structure, receptor binding affinity, and metabolic stability.[2][8]

-

Peptide Synthesis: It serves as a fundamental building block for creating synthetic peptides with tailored biological activities.[2] The stability conferred by the Boc group facilitates efficient and high-yield peptide assembly.[2]

-

Drug Development: This compound is crucial in the development of novel therapeutics, especially those targeting specific receptors in areas like oncology and neurology.[2] Peptides containing naphthylalanine are being investigated for their potential as enzyme inhibitors and receptor antagonists.

-

Bioconjugation: this compound can be incorporated into peptides that are subsequently used in bioconjugation processes. This allows for the attachment of peptides to other molecules, such as imaging agents or drug delivery systems, to enhance targeting and efficacy.[2]

-

Structural Biology: The unique steric and electronic properties of the naphthyl group make it a valuable probe for studying protein-protein interactions and peptide conformation.[2][8] It is often used as a replacement for tryptophan to investigate the role of aromatic interactions in peptide and protein structure and function.[8]

References

- 1. benchchem.com [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. calpaclab.com [calpaclab.com]

- 4. chemimpex.com [chemimpex.com]

- 5. lifetein.com [lifetein.com]

- 6. peptide.com [peptide.com]

- 7. benchchem.com [benchchem.com]

- 8. Aromatic interactions with naphthylalanine in a β-hairpin peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide to Boc-3-(1-naphthyl)-L-alanine

CAS Number: 55447-00-2

This technical guide provides a comprehensive overview of Boc-3-(1-naphthyl)-L-alanine, a key building block for researchers, scientists, and drug development professionals. The document details its chemical properties, synthesis, applications in peptide synthesis, and analytical characterization methods.

Core Compound Data

This compound is a non-canonical amino acid derivative widely utilized in the synthesis of peptides and peptidomimetics. The presence of the bulky, hydrophobic naphthyl group offers unique steric and electronic properties, making it a valuable tool for modulating the pharmacological profiles of bioactive peptides. The tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino group allows for its controlled incorporation into peptide sequences using well-established solid-phase peptide synthesis (SPPS) methodologies.

| Property | Value | Reference |

| CAS Number | 55447-00-2 | |

| Molecular Formula | C18H21NO4 | |

| Molecular Weight | 315.36 g/mol | |

| Appearance | White to off-white powder | [1] |

| Purity | ≥ 99% (HPLC) | [1] |

| Storage | Store at 0-8 °C | [1] |

Synthesis Protocol

The standard method for the preparation of this compound involves the protection of the amino group of 3-(1-naphthyl)-L-alanine using di-tert-butyl dicarbonate (Boc anhydride).

Materials:

-

3-(1-naphthyl)-L-alanine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

1,4-Dioxane

-

Water

-

Sodium Hydroxide (NaOH)

-

Ethyl acetate

-

Citric acid

-

Sodium chloride

-

Magnesium sulfate (MgSO₄)

-

Diethyl ether

Procedure:

-

Suspend 3-(1-naphthyl)-L-alanine in a mixture of water and 1,4-dioxane.

-

Cool the suspension in an ice bath and add a solution of sodium hydroxide.

-

Add a solution of di-tert-butyl dicarbonate in 1,4-dioxane dropwise to the stirred suspension over a period of 10-20 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 18-24 hours.

-

Concentrate the reaction mixture under reduced pressure to remove the bulk of the 1,4-dioxane.

-

Extract the aqueous residue with ethyl acetate to remove any unreacted Boc anhydride.

-

Adjust the pH of the aqueous solution to approximately 3 with solid citric acid.

-

Saturate the aqueous layer with solid sodium chloride and extract the product with ethyl acetate (repeat multiple times).

-

Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

The crude product can be crystallized from a suitable solvent system, such as ethyl acetate/hexane or diethyl ether, to yield pure this compound.

Applications in Peptide Synthesis

This compound is a valuable building block in the synthesis of peptide-based therapeutics, particularly in the fields of oncology and neurology.[1][2] Its incorporation can enhance the stability, hydrophobicity, and binding affinity of peptides to their biological targets.

Solid-Phase Peptide Synthesis (SPPS) Workflow

The incorporation of this compound into a peptide sequence using Boc-SPPS follows a cyclical process of deprotection, neutralization, coupling, and washing.

Resin [label="Resin Support", fillcolor="#F1F3F4", fontcolor="#202124"]; Deprotection [label="Boc Deprotection\n(TFA in DCM)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Neutralization [label="Neutralization\n(DIEA in DCM/DMF)", fillcolor="#FBBC05", fontcolor="#202124"]; Coupling [label="Amino Acid Coupling\n(Boc-AA, Coupling Reagent)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Washing [label="Washing\n(DCM, DMF)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cleavage [label="Final Cleavage\n(HF or TFMSA)", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

Resin -> Deprotection; Deprotection -> Neutralization; Neutralization -> Coupling; Coupling -> Washing; Washing -> Deprotection [label="Next Cycle"]; Washing -> Cleavage [label="Final Step"]; }

Figure 1: General workflow for Boc-based solid-phase peptide synthesis.

Experimental Protocols

Boc Deprotection:

-

Reagent: 25-50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM).

-

Procedure: The peptide-resin is treated with the TFA/DCM solution for 1-2 minutes, the solution is drained, and a fresh portion is added for an additional 20-30 minutes with agitation.

Neutralization:

-

Reagent: 5-10% N,N-Diisopropylethylamine (DIEA) in DCM or N,N-Dimethylformamide (DMF).

-

Procedure: The resin is washed with the DIEA solution twice for 2 minutes each to neutralize the N-terminal ammonium trifluoroacetate salt.

Amino Acid Coupling:

-

Activation: this compound is pre-activated with a coupling reagent such as Dicyclohexylcarbodiimide (DCC) and an additive like 1-Hydroxybenzotriazole (HOBt), or with uronium-based reagents like HBTU or HATU in the presence of a base (DIEA).

-

Coupling: The activated amino acid solution is added to the neutralized peptide-resin and agitated for 1-2 hours at room temperature. The completion of the reaction is monitored using a qualitative ninhydrin test.

Final Cleavage:

-

Reagent: Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA) with scavengers (e.g., anisole, p-cresol).

-

Procedure: The dried peptide-resin is treated with the strong acid at low temperature (typically 0 °C) for 1-2 hours to cleave the peptide from the resin and remove side-chain protecting groups. Caution: HF is extremely toxic and requires specialized equipment and handling procedures.

Analytical Characterization

The identity and purity of this compound and peptides containing this residue are confirmed using a combination of analytical techniques.

| Technique | Purpose | Key Observations |

| ¹H NMR | Structural verification | A characteristic singlet for the nine equivalent protons of the tert-butyl group around 1.4 ppm. Aromatic protons of the naphthyl group in the downfield region. |

| ¹³C NMR | Structural confirmation | Signals for the quaternary and methyl carbons of the tert-butyl group, the carbamate carbonyl carbon, and the aromatic carbons of the naphthyl group. |

| Mass Spectrometry (MS) | Molecular weight determination | The molecular ion peak corresponding to the calculated mass of the compound. In tandem MS (MS/MS) of peptides, characteristic neutral losses of isobutylene (56 Da) and the entire Boc group (100 Da) can be observed.[3] |

| HPLC (Reversed-Phase) | Purity assessment | A single major peak indicating high purity. The retention time will be influenced by the hydrophobicity of the naphthyl group. |

| FTIR Spectroscopy | Functional group identification | Characteristic absorption bands for the N-H, C=O (carbamate and carboxylic acid), and aromatic C-H and C=C stretching vibrations. |

Compound [label="Boc-3-(1-naphthyl)\n-L-alanine", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; NMR [label="NMR Spectroscopy\n(¹H, ¹³C)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MS [label="Mass Spectrometry", fillcolor="#34A853", fontcolor="#FFFFFF"]; HPLC [label="HPLC", fillcolor="#FBBC05", fontcolor="#202124"]; FTIR [label="FTIR Spectroscopy", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Structure [label="Structural Confirmation", shape=cds, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Purity [label="Purity Assessment", shape=cds, fillcolor="#5F6368", fontcolor="#FFFFFF"];

Compound -> NMR; Compound -> MS; Compound -> HPLC; Compound -> FTIR; NMR -> Structure; MS -> Structure; HPLC -> Purity; FTIR -> Structure; }

Figure 2: Analytical workflow for the characterization of this compound.

Signaling Pathways and Drug Development

While specific signaling pathways directly modulated by peptides containing this compound are not extensively detailed in publicly available literature, its use in the development of therapeutics for oncology and neurology suggests involvement in key pathological processes. For instance, in oncology, peptides containing this residue may be designed to target growth factor receptors or signaling cascades involved in cell proliferation and survival. In neurology, they might be developed as ligands for G-protein coupled receptors (GPCRs) or ion channels implicated in neurodegenerative diseases.

The incorporation of the naphthylalanine residue can influence ligand-receptor interactions, potentially leading to enhanced potency, selectivity, or altered downstream signaling (biased agonism/antagonism). Further research is required to elucidate the precise molecular mechanisms and signaling pathways affected by peptides incorporating this unique amino acid.

References

An In-Depth Technical Guide to Boc-3-(1-naphthyl)-L-alanine

This technical guide provides a comprehensive overview of Boc-3-(1-naphthyl)-L-alanine, a crucial amino acid derivative for researchers, scientists, and professionals in drug development. The document details its physicochemical properties, applications, and relevant experimental methodologies.

Physicochemical Properties

This compound is a synthetic amino acid derivative widely utilized as a building block in peptide synthesis. The incorporation of the bulky, hydrophobic naphthyl group can significantly influence the conformation and biological activity of peptides. The tert-butyloxycarbonyl (Boc) protecting group on the amine enhances its stability and solubility during synthesis.[1][2]

| Property | Value | Reference |

| Molecular Weight | 315.36 g/mol | [3][4] |

| Molecular Formula | C₁₈H₂₁NO₄ | [1][3][4] |

| CAS Number | 55447-00-2 | [3][4] |

| Appearance | White to off-white powder | [1][2] |

| Purity | ≥99% (HPLC) | [2] |

| Storage Conditions | 0-8 °C | [1][2] |

Applications in Research and Drug Development

This compound is a valuable component in the synthesis of peptide-based therapeutics, particularly in the fields of oncology and neurology.[2] Its unique structure allows for effective interactions within biological systems, making it a prime candidate for pharmaceutical applications.[1][2]

Key applications include:

-

Peptide Synthesis: It serves as a fundamental building block for creating biologically active peptides. Its Boc protecting group ensures stability and facilitates controlled, stepwise assembly of peptide chains.[2][5]

-

Drug Development: The compound plays a significant role in the development of novel drugs that target specific receptors, thereby enhancing the efficacy of treatments for cancer and neurological disorders.[2]

-

Bioconjugation: It is employed in bioconjugation processes to attach biomolecules to drugs or imaging agents, which can improve targeted delivery and minimize side effects.[2]

-

Neuroscience Research: The distinct structure of this compound is beneficial for studying neurotransmitter interactions and advancing the understanding of various neurological conditions.[2]

Experimental Protocols

This protocol outlines the manual solid-phase synthesis of a peptide incorporating this compound using Boc chemistry.

Materials:

-

This compound

-

Appropriate resin (e.g., Leu-OCH₂-Pam-resin)

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA)

-

Diisopropylethylamine (DIEA)

-

Coupling reagents (e.g., HBTU/HOBt or HATU)

-

Piperidine (for Fmoc chemistry deprotection, if applicable in a hybrid strategy)

-

Cleavage cocktail (e.g., HF/anisole)

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes.

-

Boc Deprotection:

-

Wash the resin with DCM (3x).

-

Treat the resin with 50% TFA in DCM for 2 minutes.

-

Repeat the 50% TFA in DCM treatment for 20-30 minutes to ensure complete removal of the Boc group.

-

Wash the resin with DCM (3x), isopropanol (2x), and DMF (3x).

-

-

Amino Acid Coupling:

-

Dissolve this compound (3 equivalents) and a coupling agent like HBTU (3 equivalents) in DMF.

-

Add DIEA (6 equivalents) to the amino acid solution to activate it.

-

Add the activated amino acid solution to the deprotected resin.

-

Allow the coupling reaction to proceed for 1-2 hours at room temperature with gentle agitation.

-

Monitor the reaction completion using a ninhydrin test.

-

Wash the resin with DMF (3x) and DCM (3x).

-

-

Peptide Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.

-

Final Deprotection and Cleavage:

-

After the final coupling step, wash the resin thoroughly with DMF and DCM and dry it under vacuum.

-

Treat the resin with a cleavage cocktail (e.g., high HF) to remove the final Boc group and cleave the peptide from the resin.

-

Precipitate the cleaved peptide in cold diethyl ether, centrifuge to collect the peptide, and wash with cold ether.

-

-

Purification and Analysis:

-

Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).

-

Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Confirm the identity and purity of the final peptide using mass spectrometry and analytical HPLC.

-

This method is adapted from the synthesis of similar Boc-protected amino acids.

Materials:

-

3-(1-Naphthyl)-L-alanine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

1,4-Dioxane

-

Water

-

Anhydrous potassium carbonate

-

Citric acid

-

Ethyl acetate

-

Magnesium sulfate (MgSO₄)

Procedure:

-

Suspend 3-(1-naphthyl)-L-alanine in a mixture of water and 1,4-dioxane.

-

Cool the suspension in an ice bath and add anhydrous potassium carbonate with stirring.

-

Add a solution of di-tert-butyl dicarbonate in 1,4-dioxane dropwise to the cooled suspension.

-

Allow the mixture to warm to room temperature and stir overnight.

-

Remove the bulk of the 1,4-dioxane under reduced pressure.

-

Wash the aqueous solution with ethyl acetate.

-

Adjust the pH of the aqueous phase to approximately 3 with solid citric acid.

-

Extract the product into ethyl acetate.

-

Dry the combined organic extracts over anhydrous MgSO₄, filter, and concentrate under reduced pressure to crystallize the product.

-

Collect the crystals by filtration, wash with cold ether, and dry to obtain this compound.

Visualizations

Caption: Workflow for Solid-Phase Peptide Synthesis using this compound.

Caption: The central role of this compound in the drug development pipeline.

References

An In-depth Technical Guide to the Solubility Profile of Boc-3-(1-naphthyl)-L-alanine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of N-tert-butoxycarbonyl-3-(1-naphthyl)-L-alanine (Boc-3-(1-naphthyl)-L-alanine), a critical building block in peptide synthesis and pharmaceutical development. A thorough understanding of its solubility is essential for optimizing reaction conditions, purification strategies, and the formulation of peptide-based therapeutics.

This compound is an amino acid derivative valued for its role in creating stable and effective peptide structures.[1][2] Its naphthyl group imparts significant hydrophobicity, influencing its interaction with biological systems, while the tert-butyloxycarbonyl (Boc) protecting group enhances stability during peptide synthesis.[1][2] This compound is frequently utilized in the development of novel therapeutics, particularly in oncology and neurology.[2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value | Reference |

| Synonyms | Boc-L-Ala(1-naphthyl)-OH, Boc-(S)-2-amino-3-(naphthalen-1-yl)propanoic acid | [2] |

| CAS Number | 55447-00-2 | [2] |

| Molecular Formula | C18H21NO4 | [2][3] |

| Molecular Weight | 315.2 g/mol | [2] |

| Appearance | White to off-white powder | [2] |

| Purity | ≥ 99% (HPLC) | [2] |

| Storage | Store at 0-8 °C | [2] |

Illustrative Solubility Profile

While extensive quantitative solubility data for this compound is not widely published, the following table provides an illustrative solubility profile based on the general characteristics of N-Boc protected amino acids with large hydrophobic side chains. These values are intended to guide solvent selection for experimental purposes. For precise applications, experimental determination of solubility is strongly recommended.

| Solvent Family | Solvent | Polarity Index | Illustrative Solubility ( g/100 mL at 25°C) |

| Chlorinated | Dichloromethane (DCM) | 3.1 | > 40 |

| Chloroform | 4.1 | > 40 | |

| Ethers | Tetrahydrofuran (THF) | 4.0 | > 30 |

| Diethyl Ether | 2.8 | 10 - 20 | |

| Esters | Ethyl Acetate (EtOAc) | 4.4 | > 30 |

| Ketones | Acetone | 5.1 | > 30 |

| Polar Aprotic | Dimethylformamide (DMF) | 6.4 | > 50 |

| Acetonitrile (ACN) | 5.8 | 15 - 25 | |

| Alcohols | Methanol (MeOH) | 5.1 | 5 - 15 |

| Ethanol (EtOH) | 4.3 | 2 - 10 | |

| Aqueous | Water | 9.0 | < 0.1 |

Disclaimer: The quantitative solubility data presented in this table is illustrative and based on general solubility trends of similar compounds. Actual solubility may vary depending on experimental conditions such as temperature, purity of the solute and solvent, and the presence of any additives.

Factors Influencing Solubility

The solubility of this compound is governed by a combination of its molecular structure and the properties of the solvent. A logical diagram illustrating these relationships is provided below.

Experimental Protocol for Solubility Determination

A precise and reproducible method for determining the solubility of a solid compound like this compound is crucial for research and development. The gravimetric method is a fundamental and widely used technique for this purpose.

Objective: To determine the saturation solubility of this compound in a given solvent at a specific temperature.

Materials:

-

This compound (≥99% purity)

-

Selected solvents (analytical grade)

-

Scintillation vials or small glass vials with screw caps

-

Analytical balance (readable to 0.1 mg)

-

Vortex mixer

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Micropipettes

-

Syringe filters (0.22 µm, compatible with the solvent)

-

Pre-weighed drying vials

Procedure:

-

Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of the selected solvent.

-

Equilibration: Tightly cap the vials and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25°C). Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) to ensure saturation is reached.

-

Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the excess undissolved solid.

-

Sample Collection: Carefully withdraw a known volume of the supernatant using a micropipette, ensuring no solid particles are disturbed. For volatile solvents, perform this step quickly to minimize evaporation.

-

Filtration: Filter the collected supernatant through a 0.22 µm syringe filter into a pre-weighed drying vial. This step removes any remaining fine particles.

-

Solvent Evaporation: Place the drying vials in a vacuum oven or use a stream of inert gas (e.g., nitrogen) to evaporate the solvent completely.

-

Mass Determination: Once the solvent is fully evaporated, re-weigh the drying vials. The difference in mass corresponds to the amount of dissolved this compound.

-

Calculation: Calculate the solubility using the following formula:

Solubility ( g/100 mL) = (Mass of dissolved solid (g) / Volume of supernatant collected (mL)) * 100

Experimental Workflow Diagram:

Conclusion

The solubility of this compound is a critical parameter for its effective use in peptide synthesis and drug development. Its hydrophobic nature, driven by the naphthyl group, dictates a preference for organic solvents over aqueous media. This guide provides an illustrative solubility profile and a detailed experimental protocol to enable researchers to make informed decisions regarding solvent selection and to precisely determine solubility for their specific applications. A thorough understanding and experimental validation of solubility are paramount for the successful progression of research and development involving this important amino acid derivative.

References

Spectroscopic and Synthetic Profile of Boc-3-(1-naphthyl)-L-alanine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic properties and synthetic workflow of Boc-3-(1-naphthyl)-L-alanine, a key building block in peptide synthesis and drug discovery.[1] Due to the limited availability of direct experimental spectra for the L-enantiomer, this document utilizes data from its enantiomer, Boc-3-(1-naphthyl)-D-alanine, for NMR analysis, as their spectra are identical. Predicted data based on analogous compounds and established spectroscopic principles are provided for IR and detailed ¹³C NMR analysis to offer a comprehensive profile.

Core Physicochemical Properties

| Property | Value |

| Chemical Name | N-(tert-Butoxycarbonyl)-3-(1-naphthyl)-L-alanine |

| Synonyms | Boc-L-Ala(1-naphthyl)-OH, Boc-Nal(1)-OH |

| Molecular Formula | C₁₈H₂₁NO₄[1] |

| Molecular Weight | 315.36 g/mol [1] |

| Appearance | White to off-white powder |

| CAS Number | 55447-00-2 |

Spectroscopic Data

The structural integrity and purity of this compound are typically confirmed using a combination of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of Boc-protected amino acids.[2] The presence of the Boc group is readily identified by a characteristic singlet in the ¹H NMR spectrum and distinct signals in the ¹³C NMR spectrum.[2]

¹H NMR Spectroscopy

The ¹H NMR spectrum of Boc-3-(1-naphthyl)-D-alanine in CDCl₃, which is identical to that of the L-enantiomer, is available in the SpectraBase database.[3][4] While a detailed peak list is not publicly available, the expected chemical shifts can be predicted based on the structure and data from similar compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound in CDCl₃

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~8.10 | d | 1H | Ar-H |

| ~7.85 | d | 1H | Ar-H |

| ~7.75 | d | 1H | Ar-H |

| ~7.50-7.30 | m | 4H | Ar-H |

| ~5.10 | d | 1H | NH |

| ~4.70 | m | 1H | α-CH |

| ~3.60 | dd | 1H | β-CH |

| ~3.40 | dd | 1H | β-CH |

| ~1.45 | s | 9H | C(CH₃)₃ |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides detailed information about the carbon framework of the molecule. A ¹³C NMR spectrum for Boc-3-(1-naphthyl)-D-alanine is noted in SpectraBase, and the predicted chemical shifts for the L-enantiomer are presented below, based on values for analogous compounds.[5][6]

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~175 | C=O (Carboxylic Acid) |

| ~155 | C=O (Boc) |

| ~134-124 | Aromatic Carbons |

| ~80 | C (CH₃)₃ (Boc) |

| ~54 | α-CH |

| ~38 | β-CH₂ |

| ~28 | C(C H₃)₃ (Boc) |

Infrared (IR) Spectroscopy

The IR spectrum is used to identify the key functional groups present in the molecule. The characteristic absorption bands for this compound are predicted based on typical frequencies for its constituent functional groups.[7]

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibration |

| 3300-2500 (broad) | O-H | Carboxylic acid stretch |

| ~3300 | N-H | Amide stretch |

| ~3100-3000 | C-H | Aromatic stretch |

| ~2980-2850 | C-H | Aliphatic stretch |

| ~1710 | C=O | Carboxylic acid carbonyl stretch |

| ~1690 | C=O | Urethane carbonyl stretch (Boc) |

| ~1600, ~1450 | C=C | Aromatic ring stretch |

| ~1520 | N-H | Amide II bend |

Experimental Protocols

The following are general protocols for the synthesis and spectroscopic analysis of Boc-protected amino acids, which can be adapted for this compound.[2][8]

Synthesis of this compound

A common method for the Boc protection of an amino acid involves the reaction of the amino acid with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base.

Materials:

-

3-(1-naphthyl)-L-alanine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Sodium hydroxide (NaOH) or Triethylamine (Et₃N)

-

Solvent (e.g., 1,4-dioxane/water or acetone/water mixture)

-

Hydrochloric acid (HCl) for acidification

-

Ethyl acetate for extraction

Procedure:

-

Dissolve 3-(1-naphthyl)-L-alanine in the chosen solvent system.

-

Add the base (e.g., NaOH or Et₃N) and cool the mixture in an ice bath.

-

Slowly add a solution of (Boc)₂O in the organic solvent to the reaction mixture.

-

Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC).

-

Acidify the reaction mixture with a dilute HCl solution to a pH of approximately 2-3.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Purify the product by column chromatography or recrystallization.

NMR Spectroscopy Protocol[2]

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial.

-

Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

-

Instrument: 400 or 500 MHz NMR Spectrometer.

-

¹H NMR:

-

Pulse Program: Standard single-pulse.

-

Number of Scans: 16-32.

-

Relaxation Delay: 1-2 seconds.

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled.

-

Number of Scans: 1024 or more.

-

Relaxation Delay: 2-5 seconds.

-

Data Processing:

-

Perform Fourier transformation, phase correction, and baseline correction.

-

Calibrate the spectra using the residual solvent peak.

-

Integrate the peaks in the ¹H spectrum and assign all signals.

IR Spectroscopy Protocol

Sample Preparation:

-

KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin pellet.

-

ATR: Place a small amount of the solid sample directly on the ATR crystal.

Data Acquisition:

-

Instrument: FT-IR Spectrometer.

-

Range: Typically 4000-400 cm⁻¹.

-

Scans: 16-32 scans are usually sufficient.

Logical Workflow

The following diagram illustrates the general workflow from the starting amino acid to its characterization and application in peptide synthesis.

References

An In-depth Technical Guide to the Synthesis of Boc-3-(1-naphthyl)-L-alanine

This technical guide provides a comprehensive overview of the synthesis of Boc-3-(1-naphthyl)-L-alanine, a key building block in peptide synthesis and drug discovery.[1][2] This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols and data presentation. The tert-butyloxycarbonyl (Boc) protecting group is crucial in peptide chemistry, enabling the stepwise assembly of amino acids into complex peptide chains by preventing unwanted side reactions at the amino terminus.[3][4]

Introduction

This compound is a non-proteinogenic amino acid derivative that incorporates a bulky, hydrophobic naphthyl group. This feature is often exploited in medicinal chemistry to enhance the binding affinity and metabolic stability of peptide-based therapeutics.[1][2] The Boc protecting group offers the advantage of being stable under a wide range of reaction conditions while being easily removable with mild acids, such as trifluoroacetic acid (TFA).[3][4] The synthesis described herein involves the protection of the primary amine of 3-(1-naphthyl)-L-alanine using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions.

Reaction Pathway

The synthesis of this compound proceeds via the nucleophilic attack of the deprotonated amino group of 3-(1-naphthyl)-L-alanine on the electrophilic carbonyl carbon of di-tert-butyl dicarbonate. The reaction is typically carried out in a mixed solvent system to ensure the solubility of both the amino acid and the Boc anhydride. A base is required to deprotonate the amino group, thereby activating it as a nucleophile.

Caption: Reaction scheme for the synthesis of this compound.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the synthesis of this compound based on established procedures for analogous compounds.

| Parameter | Value | Reference/Comment |

| Reactant | ||

| 3-(1-naphthyl)-L-alanine | 1.0 eq | Starting material |

| Di-tert-butyl dicarbonate | 1.1 - 1.5 eq | Acylating agent[5] |

| Base (e.g., NaOH) | 1.1 - 2.0 eq | To deprotonate the amine and maintain pH |

| Product | ||

| Molecular Formula | C18H21NO4 | [1] |

| Molecular Weight | 315.36 g/mol | [6] |

| Appearance | White to off-white solid | [1] |

| Yield | 75 - 90% | Based on analogous preparations[5][7] |

| Purity (HPLC) | ≥99% | [1] |

| Melting Point | ~95 °C (decomposition) | For the analogous 2-naphthyl isomer |

| Optical Rotation [α]D | Varies with solvent and conditions | For the analogous 2-naphthyl isomer: +45±2° (c=1, EtOH) |

Detailed Experimental Protocol

This protocol is adapted from established methods for the Boc protection of amino acids.[5][7]

Materials:

-

3-(1-naphthyl)-L-alanine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

1,4-Dioxane

-

Deionized water

-

Sodium hydroxide (NaOH)

-

Ethyl acetate (EtOAc)

-

Hexane

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

1 M Hydrochloric acid (HCl)

Procedure:

-

Dissolution of Starting Material: In a round-bottom flask equipped with a magnetic stirrer, suspend 3-(1-naphthyl)-L-alanine (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water.

-

Basification: Cool the suspension to 0 °C in an ice bath. Slowly add a 1 M aqueous solution of sodium hydroxide (1.1 eq) while stirring to obtain a clear solution.

-

Addition of Boc Anhydride: To the cooled, stirred solution, add di-tert-butyl dicarbonate (1.2 eq) portion-wise over 30 minutes.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and continue stirring for 12-18 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up - Solvent Removal: After the reaction is complete, concentrate the mixture under reduced pressure to remove the 1,4-dioxane.

-

Work-up - Extraction: Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted Boc anhydride and other organic impurities.

-

Work-up - Acidification: Cool the aqueous layer to 0 °C and carefully acidify to a pH of 2-3 with 1 M HCl. The product will precipitate out as a white solid.

-

Work-up - Product Extraction: Extract the acidified aqueous layer with ethyl acetate (3 x volume of aqueous layer).

-

Drying and Concentration: Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain a crude solid.

-

Purification: Recrystallize the crude product from a suitable solvent system, such as ethyl acetate/hexane, to yield pure this compound as a white solid.

-

Characterization: Dry the final product under vacuum and characterize by NMR, mass spectrometry, and polarimetry to confirm its identity and purity.

Experimental Workflow Visualization

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Caption: Step-by-step workflow for the synthesis of this compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]

- 4. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 5. Boc-3-(3-pyridyl)-L-alanine synthesis - chemicalbook [chemicalbook.com]

- 6. calpaclab.com [calpaclab.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

Commercial Suppliers and Technical Guide for Boc-3-(1-naphthyl)-L-alanine

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the commercial availability and application of Boc-3-(1-naphthyl)-L-alanine. This key building block is instrumental in the fields of peptide synthesis and drug development, particularly in the creation of therapeutics for oncology and neurological disorders.[1] This guide offers a consolidated resource for researchers, featuring a summary of commercial suppliers, detailed experimental protocols for its use in solid-phase peptide synthesis (SPPS), and an overview of a relevant biological signaling pathway.

Commercial Availability and Specifications

This compound is available from a range of commercial suppliers. The following table summarizes the key quantitative data for this compound, facilitating easy comparison for procurement and experimental planning.

| Supplier | Purity | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Additional Notes |

| Chem-Impex | ≥ 99% (HPLC) | C₁₈H₂₁NO₄ | 315.36 | 55447-00-2 | White to off-white powder. |

| CP Lab Safety | min 99% | C₁₈H₂₁NO₄ | 315.36 | 55447-00-2 | |

| MyBioSource | Research Grade | C₁₈H₂₁NO₄ | 315.37 | 55447-00-2 | For research use only. |

| Aapptec Peptides | C₁₈H₂₁NO₄ | 55447-00-2 | |||

| Aralez Bio | 55447-00-2 | L-enantiomer. |

Experimental Protocols

The incorporation of this compound into a peptide sequence via Boc-SPPS requires careful attention to the coupling step due to the steric hindrance posed by the bulky naphthyl side chain. The following protocols provide a detailed methodology for its successful integration into a growing peptide chain.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) - Coupling of this compound

This protocol outlines the manual Boc-SPPS procedure for coupling this compound to a resin-bound peptide. The use of HBTU as a coupling agent is recommended for sterically hindered amino acids.[2]

Materials:

-

This compound

-

Peptide-resin with a free N-terminal amine

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

N,N-Diisopropylethylamine (DIEA)

-

O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

-

1-Hydroxybenzotriazole (HOBt) (optional, to suppress racemization)[3]

-

Kaiser test kit

-

Fritted reaction vessel

Procedure:

-

Resin Swelling: Swell the peptide-resin in DMF for 30 minutes in a fritted reaction vessel.

-

Boc Deprotection:

-

Treat the resin with a solution of 50% TFA in DCM for 5 minutes (pre-wash).

-

Drain the solution and add a fresh 50% TFA/DCM solution. Agitate for 20 minutes.

-

Drain the TFA solution and wash the resin thoroughly with DCM (3x) and then IPA (2x) followed by DCM (2x).[4]

-

-

Neutralization:

-

Wash the resin with 10% DIEA in DCM (2 x 2 minutes).

-

Wash the resin with DCM (3x).

-

-

Amino Acid Activation and Coupling:

-

In a separate vial, dissolve this compound (2.0 equivalents relative to resin loading) and HBTU (2.0 equivalents) in DMF. HOBt (2.0 equivalents) can be added to minimize racemization.[3]

-

Add DIEA (4.0 equivalents) to the amino acid solution to initiate activation. Mix for 1-2 minutes.

-

Add the activated amino acid solution to the neutralized resin.

-

Agitate the mixture for 1-2 hours at room temperature. Due to the steric hindrance of the naphthyl group, a longer coupling time or double coupling may be necessary.[5]

-

-

Monitoring the Coupling Reaction:

-

Perform a qualitative Kaiser test to monitor the completion of the coupling reaction. A negative test (yellow beads) indicates the absence of free primary amines and a successful coupling. If the test is positive (blue beads), repeat the coupling step.

-

-

Washing: Wash the resin with DMF (3x) to remove excess reagents and byproducts. The resin is now ready for the next deprotection and coupling cycle.

Protocol 2: Cleavage of the Peptide from the Resin and Final Deprotection

This protocol describes the cleavage of the synthesized peptide from the resin and the removal of side-chain protecting groups using anhydrous hydrogen fluoride (HF).

Materials:

-

Peptide-resin

-

Anhydrous Hydrogen Fluoride (HF)

-

Anisole (scavenger)

-

Cold diethyl ether

-

Acetonitrile

-

Water

-

Lyophilizer

Procedure:

-

Preparation: Dry the peptide-resin thoroughly under vacuum.

-

HF Cleavage:

-

Caution: HF is extremely corrosive and toxic. This procedure must be performed in a specialized HF apparatus within a certified fume hood by trained personnel.

-

Place the dried peptide-resin in the HF reaction vessel.

-

Add anisole (as a scavenger, typically 1 mL per 100 mg of peptide-resin).

-

Cool the vessel to -5 to 0°C.

-

Carefully condense anhydrous HF into the vessel.

-

Stir the mixture at 0°C for 1 hour.

-

-

Peptide Precipitation and Washing:

-

Evaporate the HF under a stream of nitrogen or under vacuum.

-

Precipitate the crude peptide by adding cold diethyl ether.

-

Wash the peptide pellet with cold diethyl ether several times to remove scavengers and other small molecules.

-

-

Extraction and Lyophilization:

-

Dissolve the crude peptide in an aqueous acetonitrile solution (e.g., 50% acetonitrile in water with 0.1% TFA).

-

Lyophilize the solution to obtain the purified peptide as a white powder.

-

Protocol 3: Purification of the Naphthylalanine-Containing Peptide by HPLC

This protocol provides a general method for the purification of the cleaved peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Materials:

-

Crude peptide

-

Solvent A: 0.1% TFA in water

-

Solvent B: 0.1% TFA in acetonitrile

-

RP-HPLC system with a C18 column

-

Fraction collector

-

Lyophilizer

Procedure:

-

Sample Preparation: Dissolve the crude peptide in a minimal amount of Solvent A.

-

HPLC Separation:

-

Equilibrate the C18 column with a low percentage of Solvent B (e.g., 5%).

-

Inject the peptide solution onto the column.

-

Elute the peptide using a linear gradient of Solvent B (e.g., 5% to 95% over 30 minutes) at a flow rate appropriate for the column size.

-

Monitor the elution profile at 220 nm and 280 nm.

-

-

Fraction Collection: Collect fractions corresponding to the major peptide peak.

-

Purity Analysis: Analyze the purity of the collected fractions by analytical HPLC.

-

Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified peptide.

Signaling Pathway

Peptides incorporating 3-(1-naphthyl)-L-alanine are utilized in the synthesis of Gonadotropin-Releasing Hormone (GnRH) antagonists.[6][7] These antagonists have direct anti-proliferative effects on certain cancer cells by modulating specific signaling pathways.[8][9][10][11] The following diagram illustrates the signaling pathway of a GnRH antagonist in a cancer cell.

Caption: GnRH antagonist signaling pathway in cancer cells.

References

- 1. chemimpex.com [chemimpex.com]

- 2. benchchem.com [benchchem.com]

- 3. peptide.com [peptide.com]

- 4. chempep.com [chempep.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis and bioassay of LHRH-antagonists with N-Ac-D-O-phenyltyrosine and N-Ac-D-3-(2-dibenzofuranyl)alanine in position 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. GnRH antagonists in the treatment of gynecological and breast cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. The Role of Gonadotropin-Releasing Hormone in Cancer Cell Proliferation and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

The Pivotal Role of Boc-3-(1-naphthyl)-L-alanine in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery and development, the use of unnatural amino acids has become a cornerstone for the design of novel therapeutics with enhanced potency, stability, and target specificity. Among these, Boc-3-(1-naphthyl)-L-alanine, a derivative of the natural amino acid alanine, has emerged as a critical building block in medicinal chemistry. Its unique structural features, characterized by the bulky and hydrophobic naphthyl group and the acid-labile tert-butyloxycarbonyl (Boc) protecting group, make it an invaluable tool for the synthesis of complex peptides and peptidomimetics. This technical guide provides an in-depth exploration of the role of this compound in medicinal chemistry, with a focus on its applications in oncology, neurology, and endocrinology. We will delve into its chemical properties, synthesis, and incorporation into bioactive molecules, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

Chemical Properties and Synthesis

This compound is a white to off-white powder with the molecular formula C18H21NO4 and a molecular weight of 315.36 g/mol .[1][2][3] The presence of the Boc protecting group enhances its stability and solubility in organic solvents, facilitating its use in standard peptide synthesis protocols.[1] The naphthyl group, a bicyclic aromatic moiety, imparts significant hydrophobicity to the amino acid, which can be strategically exploited to enhance binding interactions with biological targets.[1]

The synthesis of this compound is typically achieved through the reaction of L-3-(1-naphthyl)-alanine with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions. This straightforward and high-yielding reaction allows for the efficient production of the protected amino acid, making it readily accessible for research and development purposes.

Applications in Drug Discovery and Development

The incorporation of this compound into peptide-based drug candidates has proven to be a successful strategy in several therapeutic areas. Its ability to introduce conformational constraints and enhance hydrophobic interactions has been particularly valuable in the design of potent and stable peptide therapeutics.

Gonadotropin-Releasing Hormone (GnRH) Antagonists in Oncology and Reproductive Health

One of the most significant applications of this compound is in the development of Gonadotropin-Releasing Hormone (GnRH) antagonists. GnRH, a decapeptide, plays a crucial role in the regulation of the reproductive system by stimulating the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland.[4][5] GnRH antagonists block the GnRH receptor, leading to a rapid and reversible suppression of gonadotropins and sex hormones.[6] This mechanism of action is therapeutically beneficial in hormone-dependent cancers such as prostate and breast cancer, as well as in the management of conditions like endometriosis and uterine fibroids.[4][7]

The introduction of unnatural amino acids, including 3-(1-naphthyl)-L-alanine, at specific positions in the GnRH peptide sequence has been instrumental in converting the native agonist into a potent antagonist. The bulky naphthyl side chain contributes to a conformation that favors receptor binding without initiating the signaling cascade. Several clinically successful GnRH antagonists, and their analogues, incorporate naphthylalanine derivatives. For instance, Degarelix, a GnRH antagonist used in the treatment of prostate cancer, features a related 2-naphthylalanine at position 1.[8][9][10][11]

The potency of these antagonists is often quantified by their half-maximal inhibitory concentration (IC50) in in-vitro assays. The following table summarizes the in-vitro antagonist potency of several analogues of Acyline and Degarelix, highlighting the contribution of modifications that include or are comparable to naphthylalanine derivatives.

| Compound/Analogue | Modification | In Vitro Antagonist Potency (IC50, nM) |

| Acyline | Reference Compound | 0.52 |

| Analogue 9 | Ncy(2-naphthyl) at position 1 | < 2 |

| Analogue 11 | Ncy(2-naphthyl) at position 4 | < 2 |

| Analogue 15 | Ncy(2-naphthyl) at position 7 | < 2 |

| Analogue 16 | Ncy(2-naphthyl) at position 7 | < 2 |

| Analogue 17 | Ncy(2-naphthyl) at position 7 | < 2 |

| Analogue 19 | Ncy(methyl) at position 10 | < 1.0 |

| Analogue 20 | Ncy(methyl) at position 10 | < 1.0 |

| Analogue 21 | Ncy(methyl) at position 10 | < 1.0 |

| Analogue 22 | Ncy(methyl) at position 10 | < 1.0 |

| Degarelix | Reference Compound | 0.58 |

| Analogue 8 | Modified at position 5 & 6 | Equipotent to Degarelix |

| Analogue 15 | Modified at position 5 & 6 | Equipotent to Degarelix |

| Analogue 16 | Modified at position 5 & 6 | Equipotent to Degarelix |

| Analogue 17 | Modified at position 5 & 6 | Equipotent to Degarelix |

| Analogue 22 | Modified at N-terminus | Equipotent to Degarelix |

| Analogue 23 | Modified at N-terminus | Equipotent to Degarelix |

Data sourced from references[8][11]. Ncy = S-arylated/alkylated norcysteine, a mimic of the corresponding amino acid.

Neuroprotective Agents in Alzheimer's Disease

The aggregation of the amyloid-beta (Aβ) peptide is a central event in the pathogenesis of Alzheimer's disease.[12][13] The hydrophobic core of the Aβ peptide is critical for its self-assembly into toxic oligomers and fibrils. Consequently, the design of molecules that can interfere with this aggregation process is a promising therapeutic strategy. The hydrophobic and aromatic nature of the naphthyl group in 3-(1-naphthyl)-L-alanine makes it an attractive building block for the synthesis of peptide-based inhibitors of Aβ aggregation.

Experimental Protocols

The incorporation of this compound into a peptide sequence is typically achieved using solid-phase peptide synthesis (SPPS). The following is a generalized protocol for the manual Boc-SPPS of a peptide containing a 3-(1-naphthyl)-L-alanine residue.

Materials:

-

This compound

-

Appropriate Boc-protected amino acids

-

Merrifield resin or other suitable solid support

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA)

-

Diisopropylethylamine (DIEA)

-

Coupling reagents (e.g., HBTU/HOBt or DCC)

-

Cleavage cocktail (e.g., HF/anisole or TFA-based cocktail)

-

Diethyl ether

Protocol:

-

Resin Swelling: Swell the resin in DCM in a reaction vessel for 30 minutes.

-

First Amino Acid Coupling: Couple the first Boc-protected amino acid to the resin using a suitable activation method (e.g., DCC/HOBt).

-

Boc Deprotection: Remove the Boc protecting group by treating the resin with a solution of 50% TFA in DCM for 30 minutes.

-

Neutralization: Neutralize the resulting trifluoroacetate salt with a solution of 10% DIEA in DCM.

-

Coupling of this compound:

-

Dissolve this compound (3 equivalents) and a coupling agent (e.g., HBTU/HOBt, 3 equivalents) in DMF.

-

Add the solution to the neutralized resin-bound peptide.

-

Agitate the reaction mixture for 2-4 hours at room temperature.

-

Monitor the completion of the coupling reaction using a qualitative ninhydrin (Kaiser) test. A negative test (absence of blue color) indicates complete coupling.

-

-

Chain Elongation: Repeat steps 3-5 for each subsequent amino acid in the peptide sequence.

-

Final Cleavage and Deprotection:

-

After the final coupling step, wash the peptide-resin with DCM and dry it under vacuum.

-

Treat the dried peptide-resin with a cleavage cocktail (e.g., anhydrous HF with anisole as a scavenger) at 0°C for 1-2 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

-

-

Peptide Precipitation and Purification:

-

Evaporate the cleavage cocktail under a stream of nitrogen.

-

Precipitate the crude peptide with cold diethyl ether.

-

Wash the peptide with cold diethyl ether and then dissolve it in an appropriate aqueous solvent.

-

Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Visualizations

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

Caption: GnRH Receptor Signaling Pathway and the inhibitory action of GnRH antagonists.

Caption: General workflow for Boc-Solid Phase Peptide Synthesis (SPPS).

Conclusion

This compound is a powerful and versatile tool in the arsenal of medicinal chemists. Its unique combination of a sterically demanding, hydrophobic naphthyl group and a readily cleavable Boc protecting group has enabled the design and synthesis of a new generation of peptide-based therapeutics with improved pharmacological properties. The successful development of GnRH antagonists stands as a testament to the value of this unnatural amino acid in addressing significant unmet medical needs in oncology and reproductive health. Furthermore, its potential in the development of neuroprotective agents for Alzheimer's disease highlights the broad applicability of this building block. As our understanding of the molecular basis of disease continues to grow, the strategic incorporation of unnatural amino acids like this compound will undoubtedly continue to play a pivotal role in the future of drug discovery.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C18H21NO4 | CID 7021841 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. Recent Development of Non-Peptide GnRH Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Molecular Mechanisms of Gonadotropin-Releasing Hormone Signaling: Integrating Cyclic Nucleotides into the Network - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Therapeutic potential of GnRH antagonists in the treatment of precocious puberty - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Novel analogues of degarelix incorporating hydroxy-, methoxy-, and pegylated-urea moieties at positions 3, 5, 6 and the N-terminus. Part III - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. US11168114B2 - Process for the manufacture of degarelix and its intermediates - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Inhibition of Abeta42 aggregation using peptides selected from combinatorial libraries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Inhibition of Aβ42 aggregation using peptides selected from combinatorial libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Discovery of amyloid-beta aggregation inhibitors using an engineered assay for intracellular protein folding and solubility - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Novel neuroprotective neurotrophic NAP analogs targeting metal toxicity and oxidative stress: potential candidates for the control of neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Neuroprotective effect of naphtha[1,2-d]thiazol-2-amine in an animal model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Neuroprotective Effects of the Amylin Analog, Pramlintide, on Alzheimer's Disease Are Associated with Oxidative Stress Regulation Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Incorporation of Naphthylalanine in Peptide Science: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The deliberate integration of non-canonical amino acids into peptide scaffolds represents a cornerstone of modern medicinal chemistry and drug discovery. Among these, naphthylalanine (Nal), with its bulky, hydrophobic, and fluorescent properties, has emerged as a powerful tool for enhancing the therapeutic potential of peptides. This technical guide provides an in-depth exploration of the applications of 1-naphthylalanine (1-Nal) and 2-naphthylalanine (2-Nal) in peptide science, offering a comprehensive resource for researchers seeking to leverage its unique characteristics.

Core Principles and Advantages of Naphthylalanine Incorporation

Naphthylalanine is a non-natural amino acid distinguished by the presence of a naphthalene ring system attached to the alanine backbone.[1] This structural feature imparts several advantageous properties to peptides:

-

Enhanced Receptor Binding and Activity: The extended aromatic system of the naphthalene moiety can engage in favorable π-π stacking and hydrophobic interactions with receptor binding pockets, often leading to increased affinity and potency.[2][3] This has been successfully demonstrated in the development of potent antagonists for the Gonadotropin-Releasing Hormone (GnRH) receptor and agonists for melanocortin receptors.

-

Increased Proteolytic Stability: The steric bulk of the naphthyl group can shield adjacent peptide bonds from enzymatic cleavage by proteases, thereby prolonging the peptide's half-life in biological systems.[4][5] This is a critical factor in the design of peptide-based therapeutics with improved pharmacokinetic profiles.

-

Structural Scaffolding: The rigid nature of the naphthalene ring can induce and stabilize specific secondary structures within a peptide, such as β-turns and β-hairpins.[2] This conformational constraint can pre-organize the peptide into a bioactive conformation, reducing the entropic penalty upon receptor binding.

-

Intrinsic Fluorescence: The naphthalene ring possesses intrinsic fluorescence, allowing for the use of naphthylalanine as a built-in fluorescent probe to study peptide-receptor interactions, membrane penetration, and conformational dynamics without the need for external fluorescent labels.[6]

Applications in Drug Discovery and Development

The unique attributes of naphthylalanine have been exploited in the development of numerous peptide-based therapeutics and research tools across various disease areas.

Gonadotropin-Releasing Hormone (GnRH) Antagonists

The substitution of specific amino acids with naphthylalanine has been instrumental in the design of potent GnRH receptor antagonists for the treatment of hormone-dependent cancers and other reproductive disorders.[7][8] These antagonists competitively block the GnRH receptor, leading to a rapid suppression of gonadotropin and sex hormone production.[9][10]

Quantitative Data Summary: GnRH Antagonists

| Compound/Analog | Modification | Receptor | Assay | Potency (IC50/Ki) | Reference |

| Acyline Analog 9 | Ncy(2-naphthyl) at position 1 | Human GnRH-R | Reporter Gene Assay | IC50 < 2 nM | [9] |

| Acyline Analog 15 | Ncy(2-naphthyl) at position 4 | Human GnRH-R | Reporter Gene Assay | IC50 < 2 nM | [9] |

| T-98475 | Thieno[2,3-b]pyridine-4-one analogue | Human GnRH-R | GnRH-activation inhibition | IC50 = 0.2 nM | [11] |

| Quinolone derivative 42 | Alkyl cyclic amine at R1 | Human GnRH-R | Binding Affinity | IC50 = 32 nM | [11] |

Ncy = S-arylated/alkylated norcysteine, a mimic of the corresponding amino acid side chain.

Signaling Pathway for GnRH Receptor Antagonism

The following diagram illustrates the competitive inhibition of the GnRH receptor by a naphthylalanine-containing antagonist, preventing the activation of downstream signaling cascades.

Melanocortin Receptor Agonists

Naphthylalanine has been incorporated into analogs of α-melanocyte-stimulating hormone (α-MSH) to develop potent and selective agonists for melanocortin receptors (MCRs), particularly the MC4 receptor, which is a key target for the treatment of obesity and metabolic disorders.[12][13]

Quantitative Data Summary: Melanocortin Receptor Agonists

| Compound/Analog | Modification | Receptor | Assay | Potency (EC50/Ki) | Reference |

| Pr4LP1 | Protegrin-4-like-peptide-1 | Mouse MC4R | cAMP Assay | EC50 = 3.7 nM | [12][14] |

| Ar3LP1 | Arenicin-1-like-peptide-1 | Mouse MC4R | cAMP Assay | EC50 = 1.0 nM | [12][14] |

| kB1(GHFRWG;23–28) | Grafted into kalata B1 | Human MC4R | Binding Assay | Ki = 29 nM | [13] |

| Compound 6 | Bivalent, bicyclic peptide | Human MC1R | Binding Assay | Ki = 69 ± 5 pM | [5] |

| Compound 6 | Human MC1R | Functional Assay | EC50 < 50 pM | [5] |

Signaling Pathway for Melanocortin 4 Receptor (MC4R) Activation

The diagram below illustrates the activation of the MC4R by a naphthylalanine-containing agonist, leading to the production of cAMP and subsequent downstream effects.

Antimicrobial Peptides (AMPs)

The incorporation of naphthylalanine into antimicrobial peptides (AMPs) has been shown to enhance their activity against a broad spectrum of bacteria, including resistant strains. The increased hydrophobicity and membrane-disrupting capabilities of Nal-containing AMPs contribute to their enhanced efficacy.[1][15][16]

Quantitative Data Summary: Antimicrobial Peptides

| Peptide | Modification | Target Organism | MIC (μg/mL) | Reference |

| S1-Nal | C-terminal Nal | E. faecium | 64 | [1] |

| S1-Nal | C-terminal Nal | A. baumannii | 8 | [1] |

| S1-Nal | C-terminal Nal | E. coli | 32 | [1] |

| S1-Nal-Nal | C-terminal di-Nal | E. faecium | 32 | [1] |

| S1-Nal-Nal | C-terminal di-Nal | A. baumannii | 2-4 | [1] |

| S1-Nal-Nal | C-terminal di-Nal | E. coli | 8 | [1] |

| KWWK-Nal-Nal | C-terminal di-Nal | - | 1.6 (at 100 mM NaCl) | [15] |

| d-Nal-Pac-525 | Trp to D-Nal substitutions | Candida strains | 6.25 - 12.5 | [17] |

MIC = Minimum Inhibitory Concentration

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of Naphthylalanine-Containing Peptides

This protocol outlines the manual solid-phase synthesis of a peptide containing naphthylalanine using Fmoc/tBu chemistry.

Workflow for SPPS of Naphthylalanine-Containing Peptides

Detailed Methodology:

-

Resin Swelling: Swell the appropriate resin (e.g., Rink Amide for C-terminal amides) in N,N-dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.[18][19]

-

Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF twice for 5-10 minutes each to remove the Fmoc protecting group from the N-terminus. Wash the resin thoroughly with DMF.[18][20]

-

Amino Acid Coupling:

-

Pre-activate the Fmoc-protected naphthylalanine (Fmoc-Nal-OH) (3 equivalents) with a coupling reagent such as HBTU (2.9 equivalents) and HOBt (3 equivalents) in the presence of a base like N,N-diisopropylethylamine (DIEA) (6 equivalents) in DMF.

-

Add the activated amino acid solution to the resin and agitate for 1-2 hours. Due to the steric bulk of naphthylalanine, a double coupling may be necessary to ensure complete reaction.

-

Monitor the coupling reaction using a qualitative test such as the Kaiser test.

-

Wash the resin with DMF and dichloromethane (DCM).

-

-

Repeat Cycles: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.

-

Cleavage and Deprotection: After the final amino acid has been coupled and the N-terminal Fmoc group removed, wash the resin with DCM and dry it. Treat the peptide-resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.[18]

-

Peptide Precipitation and Purification: Filter the resin and precipitate the peptide from the TFA solution by adding cold diethyl ether. Centrifuge to pellet the crude peptide, wash with cold ether, and dry under vacuum. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).[18]

-

Analysis: Confirm the identity and purity of the final peptide using mass spectrometry and analytical HPLC.

In Vitro Receptor Binding Assay (Radioligand Competition)

This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of a naphthylalanine-containing peptide for its target receptor.

Materials:

-

Cell membranes expressing the target receptor (e.g., GnRH-R or MCR)

-

Radiolabeled ligand (e.g., [¹²⁵I]-triptorelin for GnRH-R, [¹²⁵I]-NDP-α-MSH for MCRs)

-

Unlabeled naphthylalanine-containing test peptide

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate salts and protease inhibitors)

-

Wash buffer (ice-cold assay buffer)

-

Glass fiber filters

-

Scintillation fluid and counter

Procedure:

-

Assay Setup: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of the radiolabeled ligand (typically at or below its Kd), and increasing concentrations of the unlabeled test peptide.

-

Incubation: Incubate the plate at room temperature or 37°C for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Quickly wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the competitor concentration. Determine the IC50 value (the concentration of the test peptide that inhibits 50% of the specific binding of the radioligand) using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5]

In Vitro Functional Assay (cAMP Accumulation)

This protocol is for determining the agonist or antagonist activity of a naphthylalanine-containing peptide at a Gs-coupled receptor, such as the melanocortin receptors, by measuring changes in intracellular cyclic AMP (cAMP) levels.

Materials:

-

Cells expressing the target receptor (e.g., HEK293 cells transfected with MC4R)

-

Test peptide (agonist or antagonist)

-

Reference agonist (e.g., α-MSH)

-

Cell culture medium

-

Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation

-

cAMP assay kit (e.g., ELISA, HTRF, or AlphaScreen-based)

Procedure:

-

Cell Plating: Seed the cells in a 96-well plate and grow to the desired confluency.

-

Agonist Stimulation:

-

Pre-incubate the cells with a phosphodiesterase inhibitor for a short period.

-

Add increasing concentrations of the test agonist peptide and incubate for a specified time (e.g., 15-30 minutes) at 37°C.

-

-

Antagonist Inhibition:

-

Pre-incubate the cells with increasing concentrations of the test antagonist peptide.

-

Add a fixed concentration of the reference agonist (typically its EC80) and incubate for a specified time.

-

-

Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP assay kit according to the manufacturer's instructions.

-

Data Analysis:

-

For agonists, plot the cAMP concentration against the log of the peptide concentration to determine the EC50 value (the concentration that produces 50% of the maximal response).

-

For antagonists, plot the inhibition of the agonist-induced cAMP response against the log of the antagonist concentration to determine the IC50 value.

-